

# Physical and chemical properties of 3,5-Dimethylpyrazine-2-carboxylic acid

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## Compound of Interest

Compound Name: 3,5-Dimethylpyrazine-2-carboxylic acid

Cat. No.: B1395783

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An In-depth Technical Guide to **3,5-Dimethylpyrazine-2-carboxylic Acid**

## Introduction

**3,5-Dimethylpyrazine-2-carboxylic acid** is a heterocyclic organic compound of significant interest to researchers in flavor science and drug development. As a prominent metabolite of 2,3,5-trimethylpyrazine, a key flavor compound formed during the Maillard reaction in roasted foods like coffee, its study provides insights into human metabolism of dietary compounds[1][2][3]. Furthermore, the pyrazine-carboxylic acid scaffold is a valuable pharmacophore, with related molecules serving as intermediates in the synthesis of drugs for treating diabetes and high cholesterol[4][5][6]. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended for researchers, scientists, and drug development professionals.

## Physicochemical Properties

The fundamental physical and chemical characteristics of **3,5-Dimethylpyrazine-2-carboxylic acid** determine its behavior in biological and chemical systems. These properties are essential for designing experimental protocols, developing analytical methods, and predicting its pharmacokinetic profile.

## Summary of Core Properties

A compilation of the key identifiers and properties for **3,5-Dimethylpyrazine-2-carboxylic acid** is presented below for quick reference.

Property	Value	Source
IUPAC Name	3,5-Dimethylpyrazine-2-carboxylic acid	-
CAS Number	946493-27-2	[7]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	[1][7]
Molecular Weight	152.15 g/mol	[1][7]
Physical Form	Expected to be a solid at room temperature	Inferred
Purity	Commercially available at ≥97%	[7]

## Solubility

While specific quantitative solubility data for **3,5-Dimethylpyrazine-2-carboxylic acid** is not readily available in the literature, its structure as a polar heterocyclic carboxylic acid allows for qualitative predictions. It is expected to be soluble in polar organic solvents such as DMSO and methanol. As a carboxylic acid, its solubility in aqueous solutions is highly pH-dependent; it will exhibit significantly greater solubility in basic aqueous solutions where it is deprotonated to form the carboxylate salt. For reference, the related compound 5-Methylpyrazine-2-carboxylic acid has been successfully dissolved in formulations containing DMSO, PEG300, Tween-80, and saline, indicating its amenability to complex solvent systems used in pharmaceutical research[8].

## Acidity (pKa)

The pKa value is critical for understanding the ionization state of the molecule at a given pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. An experimental pKa for **3,5-Dimethylpyrazine-2-carboxylic acid** has not been reported. However, the pKa of the structurally similar 3-Methylpyrazine-2-carboxylic acid is approximately 3.6[9]. Given the electron-withdrawing nature of the pyrazine ring and the presence of the

additional methyl group, the pKa of **3,5-Dimethylpyrazine-2-carboxylic acid** is expected to be in a similar range, indicative of a moderately weak acid.

## Spectroscopic Profile

The characterization and identification of **3,5-Dimethylpyrazine-2-carboxylic acid** rely heavily on modern spectroscopic techniques. The following data has been reported in the literature, providing a definitive fingerprint for the molecule[1].

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR (500 MHz,  $\text{CDCl}_3$ ):
  - $\delta$  8.64 (s, 1H): This singlet corresponds to the lone proton on the pyrazine ring (H-6), deshielded by the adjacent nitrogen atoms and the carboxylic acid group.
  - $\delta$  2.97 (s, 3H): This singlet is assigned to the protons of the methyl group at the C-3 position.
  - $\delta$  2.62 (s, 3H): This singlet corresponds to the protons of the methyl group at the C-5 position.
- $^{13}\text{C}$  NMR (125 MHz,  $\text{CDCl}_3$ ):
  - $\delta$  164.2: Carbonyl carbon of the carboxylic acid group.
  - $\delta$  154.7, 150.2, 148.8, 138.0: Aromatic carbons of the pyrazine ring.
  - $\delta$  23.6, 21.4: Carbons of the two methyl groups.

### Mass Spectrometry (MS)

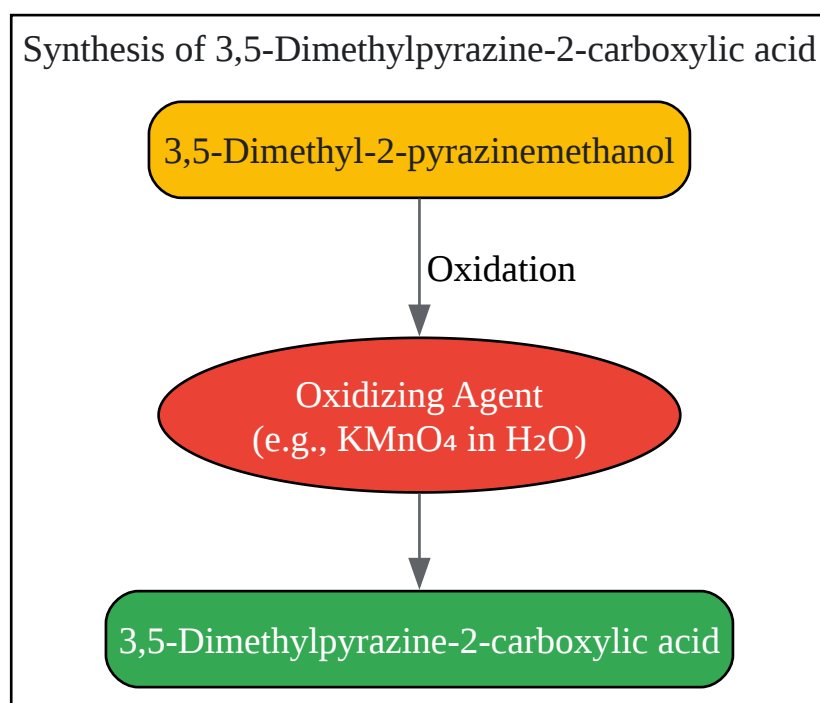
- High-Resolution Mass Spectrometry (LC-TOF-MS):
  - Calculated m/z: 153.0664  $[\text{M}+\text{H}]^+$  for  $\text{C}_7\text{H}_9\text{N}_2\text{O}_2^+$
  - Observed m/z: 153.0667  $[\text{M}+\text{H}]^+$
- Tandem Mass Spectrometry (MS/MS) Fragments (ESI+):

- 153.1 (100%): The parent ion  $[M+H]^+$ .
- 135.0: Corresponds to the loss of  $H_2O$  from the parent ion.
- 107.0: Likely corresponds to the subsequent loss of CO (carbonyl group).

## Synthesis and Reactivity

### Synthesis Pathway

**3,5-Dimethylpyrazine-2-carboxylic acid** can be synthesized from its corresponding alcohol, 3,5-Dimethyl-2-pyrazinemethanol[1]. This transformation is a standard oxidation reaction.



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